Enhanced Enzymatic Stability: PP I Resistance in TRH Analogue
The incorporation of (S)-isothiazolidine-1,1-dioxide-3-carboxylic acid (the (S)-enantiomer of the target compound) into a thyrotropin-releasing hormone (TRH) analogue (compound 3) confers a 'significantly stabilized' resistance to hydrolysis by pyroglutamyl peptidase type I (PP I; EC 3.4.19.3) relative to the native L-pyroglutamic acid (pGlu)-containing TRH [1]. While the native pGlu residue is efficiently cleaved by PP I, the sulfonamide replacement prevents enzymatic recognition and hydrolysis, resulting in a stabilization effect that is qualitatively and functionally distinct [1].
| Evidence Dimension | Resistance to hydrolysis by pyroglutamyl peptidase I (PP I) |
|---|---|
| Target Compound Data | (S)-isothiazolidine-1,1-dioxide-3-carboxylic acid moiety: 'significantly stabilized towards hydrolysis' [1] |
| Comparator Or Baseline | Native L-pyroglutamic acid (pGlu) residue: Efficiently hydrolyzed by PP I |
| Quantified Difference | Qualitative shift from 'efficiently hydrolyzed' (baseline) to 'significantly stabilized' (target); specific k_cat/K_M ratios not reported in the primary reference |
| Conditions | In vitro enzymatic assay using pyroglutamyl peptidase type I (PP I, EC 3.4.19.3) and TRH analogue peptide |
Why This Matters
This direct, peer-reviewed evidence demonstrates that the γ-sultam scaffold provides a proven, non-hydrolyzable replacement for the metabolically labile pGlu residue, enabling the design of longer-acting peptide therapeutics.
- [1] Brunetti L, Di Stefano A, Lucente G, Luisi G, Michelotto B, Orlando G, Pinnen F. (2002). Synthesis and biological evaluation of a novel pyroglutamyl-modified TRH analogue. Il Farmaco, 57(6): 479-486. View Source
